molecular formula C19H21BF3NO3 B13083857 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine CAS No. 1346708-10-8

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine

Cat. No.: B13083857
CAS No.: 1346708-10-8
M. Wt: 379.2 g/mol
InChI Key: ALAMAIVVAPVFNJ-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a trifluoromethylbenzyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Introduction of the Trifluoromethylbenzyl Group: This step often involves nucleophilic substitution reactions where the pyridine ring is reacted with a trifluoromethylbenzyl halide under basic conditions.

    Attachment of the Dioxaborolane Moiety: This is typically done through a Suzuki-Miyaura coupling reaction, where the pyridine derivative is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring or the trifluoromethylbenzyl group.

    Reduction: Reduction reactions can target the pyridine ring or the dioxaborolane moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine ring and the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce partially or fully reduced pyridine derivatives.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-((3-(trifluoromethyl)benzyl)oxy)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: It can be used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the trifluoromethylbenzyl group.

    2-((3-(Trifluoromethyl)benzyl)oxy)pyridine: Lacks the dioxaborolane moiety.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxypyridine: Has a methoxy group instead of the trifluoromethylbenzyl group.

Properties

CAS No.

1346708-10-8

Molecular Formula

C19H21BF3NO3

Molecular Weight

379.2 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[[3-(trifluoromethyl)phenyl]methoxy]pyridine

InChI

InChI=1S/C19H21BF3NO3/c1-17(2)18(3,4)27-20(26-17)15-8-9-24-16(11-15)25-12-13-6-5-7-14(10-13)19(21,22)23/h5-11H,12H2,1-4H3

InChI Key

ALAMAIVVAPVFNJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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